Cas no 851276-18-1 ((4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione)
![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione structure](https://it.kuujia.com/scimg/cas/851276-18-1x500.png)
851276-18-1 structure
Nome del prodotto:(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione
(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26617932
- Z57984981
- 2-(2-chlorophenyl)-4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 851276-18-1
- (4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione
-
- Inchi: 1S/C28H24ClN3O4S/c29-25-12-6-7-13-26(25)32-27(33)23-11-5-4-10-22(23)24(28(32)34)20-30-15-17-31(18-16-30)37(35,36)19-14-21-8-2-1-3-9-21/h1-14,19-20H,15-18H2/b19-14+,24-20+
- Chiave InChI: XIBCTNGRPWFPPD-VSNIMJCRSA-N
- Sorrisi: ClC1C=CC=CC=1N1C(C2C=CC=CC=2/C(/C1=O)=C\N1CCN(CC1)S(/C=C/C1C=CC=CC=1)(=O)=O)=O
Proprietà calcolate
- Massa esatta: 533.1176051g/mol
- Massa monoisotopica: 533.1176051g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 37
- Conta legami ruotabili: 5
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 86.4Ų
(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26617932-0.05g |
2-(2-chlorophenyl)-4-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
851276-18-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione Letteratura correlata
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
851276-18-1 ((4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione) Prodotti correlati
- 2137779-78-1(4-Oxazolecarboxylic acid, 5-[(phenylamino)methyl]-)
- 1170067-14-7(N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide)
- 2167532-89-8(4-difluoromethanesulfonyl-3-fluorobenzonitrile)
- 32272-52-9(2-methyl-4-(propan-2-yl)-1,3-thiazole)
- 1935241-40-9(1-(3-methoxycyclohexyl)sulfanylethan-1-one)
- 691884-04-5(Pyrazolo[1,5-a]pyrimidine, 6-(4-chlorophenyl)-2-methyl-)
- 1437433-29-8(1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid)
- 1040662-02-9(N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide)
- 1704523-81-8(N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide)
- 2680694-84-0(benzyl N-(2-bromopyridin-4-yl)-N-methylcarbamate)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
